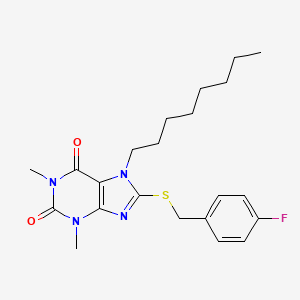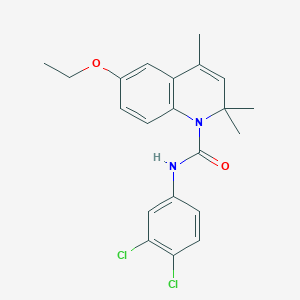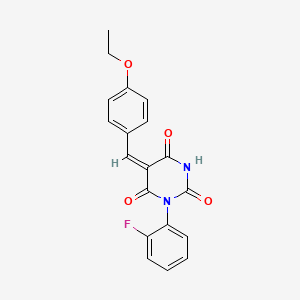
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-octyl-8-(4-fluorobenzylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-octyl-8-(4-fluorobenzylthio)- is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a molecule of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-octyl-8-(4-fluorobenzylthio)- typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through the condensation of formamide and cyanamide under acidic conditions.
Substitution Reactions:
Octyl Group Addition: The 7-octyl group is introduced via alkylation using octyl bromide.
Thioether Formation: The 8-(4-fluorobenzylthio) group is added through a nucleophilic substitution reaction where the purine core reacts with 4-fluorobenzyl chloride in the presence of a thiol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
化学反应分析
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-octyl-8-(4-fluorobenzylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobenzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: New compounds with different substituents replacing the fluorobenzylthio group.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-octyl-8-(4-fluorobenzylthio)- is studied for its potential as a biochemical probe. It can be used to investigate the interactions between purine derivatives and various biological targets.
Medicine
Medically, this compound is explored for its potential therapeutic properties. Its structure suggests it may interact with enzymes or receptors involved in various diseases, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-octyl-8-(4-fluorobenzylthio)- involves its interaction with specific molecular targets. The purine core can mimic natural nucleotides, allowing the compound to bind to enzymes or receptors involved in nucleotide metabolism. The fluorobenzylthio group may enhance binding affinity or selectivity towards certain targets.
相似化合物的比较
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Similar purine structure with different substituents.
Theobromine (3,7-Dimethylxanthine): Another purine derivative with a similar core but different functional groups.
Theophylline (1,3-Dimethylxanthine): Similar to caffeine but with different biological activity.
Uniqueness
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-octyl-8-(4-fluorobenzylthio)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the octyl and fluorobenzylthio groups differentiates it from other purine derivatives, potentially offering unique interactions with biological targets and novel applications in research and industry.
属性
分子式 |
C22H29FN4O2S |
|---|---|
分子量 |
432.6 g/mol |
IUPAC 名称 |
8-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-octylpurine-2,6-dione |
InChI |
InChI=1S/C22H29FN4O2S/c1-4-5-6-7-8-9-14-27-18-19(25(2)22(29)26(3)20(18)28)24-21(27)30-15-16-10-12-17(23)13-11-16/h10-13H,4-9,14-15H2,1-3H3 |
InChI 键 |
PDMFGTQMNDXTLE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCN1C2=C(N=C1SCC3=CC=C(C=C3)F)N(C(=O)N(C2=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-[(2-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11652705.png)

![4-methyl-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11652726.png)
![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B11652731.png)
![4-methyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11652741.png)
![N-(4-fluorophenyl)-2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B11652746.png)

![2-[benzyl(methyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11652751.png)

![2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B11652763.png)
![Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate](/img/structure/B11652767.png)
![14-benzylsulfanyl-13-prop-2-enyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11652771.png)
![N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11652779.png)
![3-methoxy-N-[2-(piperidin-1-yl)ethyl]-4-[(2,3,4,6-tetra-O-acetylhexopyranosyl)oxy]benzamide](/img/structure/B11652790.png)
